molecular formula C9H7FN2 B1295268 1-(4-Fluorophenyl)imidazole CAS No. 21441-24-7

1-(4-Fluorophenyl)imidazole

Cat. No.: B1295268
CAS No.: 21441-24-7
M. Wt: 162.16 g/mol
InChI Key: KKKSMWMXKUAZHK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)imidazole is a chemical compound with the molecular formula C₉H₇FN₂. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific fields .

Scientific Research Applications

1-(4-Fluorophenyl)imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

Safety data for 1-(4-Fluorophenyl)imidazole indicates that it may cause serious eye damage and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Imidazole-based compounds, including 1-(4-Fluorophenyl)imidazole, are being actively researched for their therapeutic potential . The development of new drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)imidazole plays a significant role in biochemical reactions, particularly as a ligand and inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to metal ions, making it useful in the development of fluorescent chemisensors for sensing and imaging metal ions . Additionally, this compound can inhibit certain enzymes, affecting their activity and altering biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the balance of macrophages, increasing the expression of M2 markers such as IL-4, IL-13, and CD206 . This modulation of macrophage activity can impact immune responses and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It can act as a hydrogen bond donor and acceptor, allowing it to form stable complexes with metal ions and other biomolecules . This binding can lead to changes in enzyme activity, gene expression, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound can maintain its activity over extended periods, but it may degrade under certain conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating immune responses and reducing inflammation. At higher doses, it can cause toxic or adverse effects. For example, high doses of imidazole derivatives have been associated with hepatotoxicity and other adverse effects in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are crucial for understanding the compound’s overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments or organelles, affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of 4-fluoroaniline with glyoxal and ammonium acetate under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)imidazole
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine
  • 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole

Comparison: 1-(4-Fluorophenyl)imidazole is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents, such as chlorine or hydrogen . Additionally, the fluorine atom can enhance the compound’s biological activity and binding affinity to molecular targets .

Properties

IUPAC Name

1-(4-fluorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKSMWMXKUAZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175716
Record name 1-(4-Fluorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21441-24-7
Record name 1-(4-Fluorophenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021441247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21441-24-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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